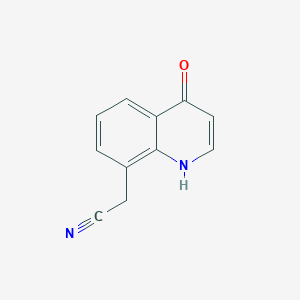
3-Amino-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-naphthamide is an organic compound belonging to the naphthamide family. It is characterized by the presence of an amino group attached to the first position of the naphthalene ring and an amide group at the third position. This compound has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-naphthamide typically involves the reaction of 3-nitro-1-naphthamide with reducing agents. One common method is the reduction of 3-nitro-1-naphthamide using hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under controlled conditions to ensure the selective reduction of the nitro group to an amino group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and dyes.
Biology: The compound is employed in the development of fluorescent probes for imaging and labeling biological molecules.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-naphthamide involves its interaction with specific molecular targets. For instance, as an inhibitor of monoamine oxidase, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, which may have therapeutic effects in neurological disorders .
Comparación Con Compuestos Similares
1,8-Naphthalimide: Known for its applications in fluorescent probes and OLEDs.
3-Nitro-1-naphthamide: A precursor in the synthesis of 3-Amino-1-naphthamide.
Naphthalene derivatives: Various derivatives with different functional groups exhibit unique properties and applications.
Uniqueness: this compound stands out due to its dual functional groups (amino and amide), which confer unique reactivity and versatility in chemical synthesis. Its ability to act as a building block for diverse applications in chemistry, biology, and industry highlights its significance.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
3-aminonaphthalene-1-carboxamide |
InChI |
InChI=1S/C11H10N2O/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H2,13,14) |
Clave InChI |
SLMABUGZQVTZDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


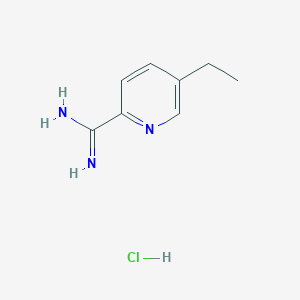

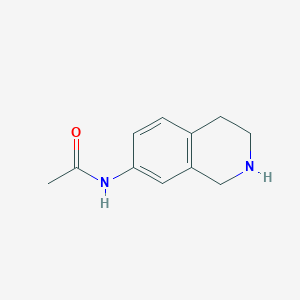
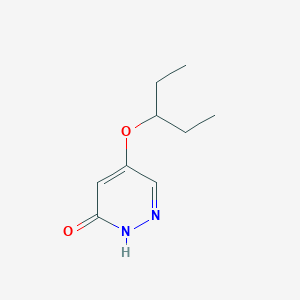
![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)

![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)
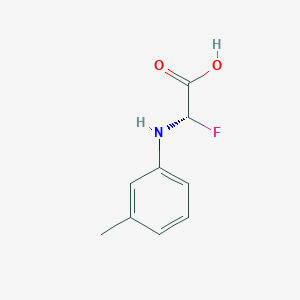


![3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11907616.png)
![2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)

